molecular formula C33H25F3O4 B607463 Flocoumafen CAS No. 90035-08-8

Flocoumafen

Cat. No.: B607463
CAS No.: 90035-08-8
M. Wt: 542.55
InChI Key: KKBGNYHHEIAGOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flocoumafen involves several key steps, including Knoevenagel condensation, intramolecular ring cyclization, and stereospecific reduction. The process begins with the condensation of p-methoxybenzaldehyde, followed by in situ decarboxylation and intramolecular ring cyclization to construct the tetralone skeleton . The O-alkylated ketone is then stereospecifically reduced to yield the precursor alcohol, which is finally coupled with 4-hydroxycoumarin to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of anisole and phenylacetyl chloride as initial raw materials. The process includes sequential reactions to obtain intermediates such as 4-methoxyphenylacetophenone and 3-(4-methoxyphenyl)-1-tetralone. Boron trifluoride is used as a Lewis acid to improve the conversion rate in one of the key steps, enhancing the overall yield and making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Flocoumafen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, which are often intermediates in its synthesis or metabolites formed during its degradation .

Comparison with Similar Compounds

Flocoumafen is part of the second-generation anticoagulant rodenticides, which also include brodifacoum, bromadiolone, difenacoum, and difethialone . These compounds share a similar mechanism of action but differ in their potency, persistence, and risk of secondary poisoning. This compound and brodifacoum are among the most potent, requiring only a single dose to induce death . Compared to first-generation anticoagulants like warfarin, second-generation compounds have a higher affinity for vitamin K epoxide reductase and are more effective against resistant rodent populations .

List of Similar Compounds

  • Brodifacoum
  • Bromadiolone
  • Difenacoum
  • Difethialone
  • Warfarin (first-generation)

This compound’s unique combination of high potency, prolonged persistence, and effectiveness against resistant rodents makes it a valuable tool in pest control and a subject of ongoing scientific research.

Properties

IUPAC Name

4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one
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InChI

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2
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InChI Key

KKBGNYHHEIAGOH-UHFFFAOYSA-N
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Canonical SMILES

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F
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Molecular Formula

C33H25F3O4
Record name FLOCOUMAFEN
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DSSTOX Substance ID

DTXSID1058212
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Molecular Weight

542.5 g/mol
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Physical Description

White solid; [Merck Index] Off-white solid; [HSDB] Off-white powder; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS.
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Solubility

In acetone >600, ethanol 34, xylene 33, octanol 44 (all in g/l)., Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l., In water, 1.10 mg/l, temp not specified, Solubility in water, mg/l at 20 °C: 0.114 (practically insoluble)
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Density

1.4 g/cm³
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Vapor Pressure

1.0X10-12 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation indirect anticoagulant rodenticide. Inhibits the metab of vitamin K1, and thus depletes vitamin K1-dependent clotting factors in plasma. Blocks formation of prothrombin.
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Color/Form

Off-white solid, Off-white powder

CAS No.

90035-08-8
Record name Flocoumafen
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Record name A mixture of: cis-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin; trans-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin
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Record name 2H-1-Benzopyran-2-one, 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl]
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Melting Point

MP: 181-191 °C /cis-isomer/; 163-166 °C /trans-isomer/, 166-168 °C
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Synthesis routes and methods

Procedure details

An approximately 1:1 mixture of the cis and trans isomers of 1-(4-hydroxycoumarin-3-yl)-3-[4-(4-trifluoromethylbenzyloxy)phenyl]-1,2,3,4-tetrahydronaphthalene in the form of a viscous oil (13.0 g) was dissolved in ethanol (250 cm3) at the ambient temperature and the solution kept in an open flask at the ambient temperature for 3 days during which time some of the ethanol evaporated and some precipitation of a solid material occurred. This was collected by filtration and dried to give trans-1-(4-hydroxycoumarin-3-yl)-3-[4-(4trifluoromethylbenzyloxy)phenyl]-1,2,3,4-tetrahydronaphthalene (containing 7% by weight of the cis-isomer, 1.5 g), melting point 153°-155° C. The filtrate was concentrated by removal of the ethanol by evporation under reduced pressure. The residual oil was then dissolved in boiling ethanol (100 cm3) and the solution allowed to cool to 35° to 40° C. and maintained at this temperature whilst a precipitate formed rapidly. This was collected by filtration and dried to give cis-1-(4-hydroxycoumarin-3-yl)-3-[4-trifluoromethylbenzyloxy)phenyl]-1,2,3,4-tetrahydronaphthalene (containing 5% by weight of the transisomer, 5.5 g) melting point 183°-184.5° C.
[Compound]
Name
oil
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the primary mechanism of action of Flocoumafen?

A1: this compound is a second-generation anticoagulant rodenticide that acts by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the cyclic interconversion of vitamin K, which is essential for the synthesis of several blood clotting factors (II, VII, IX, and X). By blocking VKOR, this compound disrupts the production of these clotting factors, ultimately leading to internal bleeding and death in rodents. [, , , , , , ]

Q2: Does the inhibition of VKOR by this compound differ between target and non-target species?

A2: While the primary mechanism of action is the same, the susceptibility to this compound and its elimination kinetics can differ significantly between species. For example, Japanese quail are less sensitive to this compound toxicity than rats due to differences in metabolism rather than variations in anticoagulant binding in the liver. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C31H23BrO4, and its molecular weight is 543.4 g/mol. [, ]

Q4: Are there any specific structural features of this compound crucial for its activity?

A4: this compound consists of a 4-hydroxycoumarin ring system linked to a bulky, hydrophobic side chain. This side chain plays a significant role in the compound's high potency and long duration of action by facilitating its binding to VKOR and influencing its pharmacokinetic properties. [, , , ]

Q5: How does this compound perform in various bait formulations?

A5: this compound demonstrates good efficacy in different bait formulations, including wax-bound blocks and cereal-based baits. These formulations provide a palatable matrix for delivering the rodenticide and have been shown to be effective in controlling rodent populations in various settings, including farm buildings, rice fields, and oil palm plantations. [, , , , , , ]

A5: this compound does not possess catalytic properties and is not used in catalytic applications. It functions as an enzyme inhibitor rather than a catalyst.

Q6: What are the safety concerns regarding this compound use?

A9: this compound's high potency and persistence raise significant environmental and health concerns. Its use is strictly regulated in many countries due to its potential to harm non-target wildlife and the risk of secondary poisoning in animals that consume poisoned rodents. [, ]

Q7: How is this compound absorbed and eliminated from the body?

A10: this compound is readily absorbed from the gastrointestinal tract following ingestion. It is highly lipophilic and tends to accumulate in fatty tissues, leading to a long elimination half-life, particularly in the liver. Elimination occurs primarily through feces, with a small portion excreted in urine. [, , , ]

Q8: Does this compound show any differences in pharmacokinetics between species?

A11: Yes, the elimination half-life of this compound can differ significantly across species. For instance, it exhibits a much shorter elimination half-life in humans (around 6.7 days) compared to rodents (around 220 days in rats). []

Q9: What types of studies have been conducted to evaluate the efficacy of this compound?

A12: The efficacy of this compound has been extensively studied in both laboratory and field settings. Laboratory studies have established its acute toxicity in various rodent species, determined its lethal doses, and investigated its pharmacokinetic properties. Field trials have assessed its effectiveness in controlling rodent populations in different environments, including agricultural fields, farm buildings, and urban areas. [, , , , , , , , , , , , ]

Q10: Is there any evidence of resistance to this compound in rodent populations?

A13: While resistance to this compound is not as widespread as resistance to some other anticoagulant rodenticides, there is evidence of its emergence in some areas. Notably, the L120Q mutation, which confers resistance to other second-generation anticoagulants like bromadiolone and difenacoum, remains susceptible to this compound. [, ]

Q11: What are the potential toxic effects of this compound in non-target species?

A14: this compound poses a significant risk to non-target animals, including birds, mammals, and reptiles, that may consume baited rodents or contaminated prey. The compound can accumulate in the food chain, leading to secondary poisoning and potentially lethal effects in these animals. [, , ]

A11: While drug delivery and targeting strategies are relevant for therapeutic applications, they are not a primary focus for rodenticides like this compound.

Q12: Can owl pellets be used to monitor this compound exposure in wild owl populations?

A15: Yes, analysis of this compound residues in regurgitated owl pellets has proven to be a sensitive and non-invasive method for monitoring the exposure of Barn Owls to this rodenticide. This approach allows researchers to assess the potential risks to these predators without the need for invasive sampling techniques. [, , ]

Q13: What analytical techniques are used to detect and quantify this compound?

A13: Several analytical methods are employed for this compound detection and quantification, including:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS), HPLC allows for the separation and sensitive quantification of this compound in various matrices, including biological samples, baits, and environmental samples. [, , , ]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is increasingly used for this compound analysis, enabling the detection of trace amounts of the compound in complex matrices like blood, serum, and liver tissues. [, , , , ]

Q14: What are the concerns about the environmental fate of this compound?

A17: The persistence of this compound in the environment is a major concern. It can remain active in soil and water for extended periods, potentially impacting non-target organisms. Additionally, its accumulation in the food chain through biomagnification can pose risks to predators, particularly those consuming rodents. [, , ]

Q15: How does the solubility of this compound influence its bioavailability and effectiveness?

A18: this compound's lipophilic nature influences its distribution in the body and contributes to its long half-life. Its formulation in baits is crucial for ensuring its palatability and bioavailability to rodents, ultimately influencing its effectiveness in controlling rodent populations. [, , , , , ]

Q16: Are the analytical methods used for this compound analysis properly validated?

A19: Yes, the analytical methods used to detect and quantify this compound, such as HPLC-FLD, HPLC-MS/MS, and LC-MS/MS, undergo rigorous validation processes. These processes ensure the accuracy, precision, sensitivity, and specificity of the methods for their intended purpose. This rigorous approach is essential for obtaining reliable and reproducible results in toxicological, environmental, and clinical studies. [, , , , , ]

A16: While the provided research papers focus primarily on the scientific aspects of this compound, it's important to acknowledge that quality control and assurance are paramount throughout its development, manufacturing, and distribution. Strict adherence to good manufacturing practices (GMP) and quality control standards is essential to ensure the consistency, safety, and efficacy of this compound products.

Q17: Are there any viable alternatives to this compound for rodent control?

A24: The search for safe and effective alternatives to anticoagulant rodenticides like this compound is ongoing. Integrated pest management strategies that combine habitat modification, exclusion techniques, and non-chemical control methods are increasingly encouraged to minimize reliance on rodenticides and mitigate their potential risks. [, , ]

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